REACTION_CXSMILES
|
N1CCCC1C(OC1C=CC=CC=1)=O.C(O)(C(F)(F)F)=O.[O:22]([CH2:29][CH2:30][CH2:31][N:32]1[CH2:37][CH2:36][N:35](C(OC(C)(C)C)=O)[CH2:34][CH2:33]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[O:22]([CH2:29][CH2:30][CH2:31][N:32]1[CH2:33][CH2:34][NH:35][CH2:36][CH2:37]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)C(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
compound 28
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCN1CCN(CC1)C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give white solid compound
|
Type
|
CUSTOM
|
Details
|
The compound was used without further purification
|
Type
|
CUSTOM
|
Details
|
after solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCCN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |